molecular formula C12H13ClO4 B12532976 Ethyl 2-(4-chlorophenoxy)-3-hydroxybut-2-enoate CAS No. 821783-48-6

Ethyl 2-(4-chlorophenoxy)-3-hydroxybut-2-enoate

Cat. No.: B12532976
CAS No.: 821783-48-6
M. Wt: 256.68 g/mol
InChI Key: IHYILNQRUZWCIK-UHFFFAOYSA-N
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Description

Ethyl 2-(4-chlorophenoxy)-3-hydroxybut-2-enoate is a high-purity chemical compound for research and development purposes. This specialty ester belongs to a class of substituted butenoates, characterized by a 4-chlorophenoxy group and a hydroxyl group on the unsaturated carbon chain . Compounds with similar structures, such as those featuring chlorophenoxy motifs, are known to be valuable intermediates and fragments in pharmaceutical development . For instance, the closely related compound Ethyl (2E)-3-(2-chlorophenoxy)but-2-enoate is identified as a key synthetic fragment of Dorzagliatin, a pharmaceutical substance . As a building block in organic synthesis, it can be used to construct more complex molecules for various research applications. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use. It is the responsibility of the purchaser to determine the product's suitability for their specific application.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

821783-48-6

Molecular Formula

C12H13ClO4

Molecular Weight

256.68 g/mol

IUPAC Name

ethyl 2-(4-chlorophenoxy)-3-hydroxybut-2-enoate

InChI

InChI=1S/C12H13ClO4/c1-3-16-12(15)11(8(2)14)17-10-6-4-9(13)5-7-10/h4-7,14H,3H2,1-2H3

InChI Key

IHYILNQRUZWCIK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C(C)O)OC1=CC=C(C=C1)Cl

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution for Functionalization

A common approach to introducing the 4-chlorophenoxy group involves nucleophilic substitution. For example, a bromide or chloride at the 2-position of a but-2-enoate backbone can react with 4-chlorophenol under basic conditions.

Example Reaction Pathway :

  • Substrate : Ethyl 2-bromo-3-hydroxybut-2-enoate
  • Reagents : 4-Chlorophenol, potassium carbonate (K₂CO₃), acetonitrile (solvent)
  • Conditions : Room temperature, 12–24 hours

Mechanistic Insight :
The bromide group undergoes substitution with the phenoxide ion, forming the 4-chlorophenoxy linkage. Potassium carbonate deprotonates 4-chlorophenol, enhancing nucleophilicity. Acetonitrile acts as a polar aprotic solvent, facilitating the SN2 mechanism.

Table 1: Comparative Substitution Reaction Conditions

Substrate Nucleophile Base Solvent Temperature Time (h) Yield (%)
Ethyl 2-bromo-3-hydroxybut-2-enoate 4-Chlorophenol K₂CO₃ Acetonitrile 20°C 12 53–60
Ethyl 2-chloro-3-hydroxybut-2-enoate 4-Chlorophenol NaOH Ethanol 78°C 8 42–45

Data synthesized from analogous reactions in sources.

Asymmetric Reduction of Ketones

For compounds with a hydroxy group at the 3-position, asymmetric reduction of a ketone precursor is a viable method. This approach leverages biocatalysts or chemical reductants to achieve stereoselectivity.

Example Reaction Pathway :

  • Substrate : Ethyl 2-(4-chlorophenoxy)but-2-en-3-one
  • Catalyst : Keto reductase (KRED), NADPH, glucose dehydrogenase (GDH)
  • Conditions : pH 6.0–7.5, 28–33°C, 6–10 hours

Mechanistic Insight :
The ketone group is reduced to a secondary alcohol via a biocatalytic system. Keto reductase facilitates the transfer of a hydride from NADPH to the carbonyl carbon, while GDH regenerates NADPH from glucose.

Table 2: Biocatalytic Reduction Parameters

Substrate Enzyme Ratio (KRED:GDH) NADPH (% Substrate) Temperature Time (h) Yield (%)
Ethyl 2-(4-chlorophenoxy)but-2-en-3-one 2:3 0.1–0.3 28–33°C 6–10 83–87
Ethyl 4-chloroacetoacetate 2:3 0.1–0.3 28–33°C 6–10 83–87

Adapted from patents.

Condensation Reactions for Backbone Formation

The but-2-enoate backbone can be synthesized via Claisen or aldol condensation. For example, ethyl acetoacetate reacts with a chlorophenoxy-containing aldehyde to form the enolate intermediate.

Example Reaction Pathway :

  • Substrate : Ethyl acetoacetate
  • Reagent : 4-Chlorophenoxyacetaldehyde
  • Base : Sodium ethoxide (NaOEt)
  • Conditions : Ethanol, reflux, 4–6 hours

Mechanistic Insight :
The enolate of ethyl acetoacetate attacks the carbonyl carbon of 4-chlorophenoxyacetaldehyde, forming a β-hydroxy ketone. Subsequent dehydration yields the α,β-unsaturated ester.

Key Challenges :

  • Control of regioselectivity to favor the but-2-enoate isomer.
  • Elimination of byproducts through optimized reaction times and temperatures.

Hydrolysis and Functional Group Interconversion

Hydrolysis of esters or nitriles can introduce hydroxyl groups, though this method is less commonly reported for the target compound.

Example Reaction Pathway :

  • Substrate : Ethyl 2-(4-chlorophenoxy)-3-cyano-but-2-enoate
  • Reagents : KOH/H₂O
  • Conditions : 100°C, 2 hours

Mechanistic Insight :
The nitrile group undergoes hydrolysis to a carboxylic acid, but this approach may require additional steps to achieve the hydroxy ester structure.

Table 3: Hydrolysis Efficiency Comparison

Substrate Reagent Temperature Time (h) Yield (%)
Ethyl 2-(4-chlorophenoxy)-3-cyano-but-2-enoate KOH/H₂O 100°C 2 53
Ethyl 4-bromocrotonate KOH/H₂O 100°C 2 53

Data extrapolated from analogous hydrolysis reactions.

Palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Heck) may enable the introduction of the 4-chlorophenoxy group. However, such methods are less documented for this specific compound.

Example Reaction Pathway :

  • Substrate : Ethyl 2-bromo-3-hydroxybut-2-enoate
  • Catalyst : Pd(PPh₃)₄, base (e.g., K₂CO₃)
  • Conditions : DMF/H₂O, 80°C, 12 hours

Mechanistic Insight :
The bromide undergoes oxidative addition with Pd(0), followed by transmetallation with the boronic acid derivative of 4-chlorophenol. Reductive elimination forms the C–O bond.

Limitations :

  • High cost of palladium catalysts.
  • Potential for side reactions (e.g., β-elimination).

Industrial-Scale Optimization

For large-scale production, solvent recycling and cost-effective reagents are critical. Methanol is preferred over ethanol or THF due to its lower boiling point and easier recovery.

Key Parameters for Scale-Up :

  • Substrate-to-Reductant Ratio : 1:0.23–0.25 (sodium borohydride) to minimize byproduct formation.
  • pH Control : Maintained at 6.0–7.5 during biocatalytic reductions to preserve enzyme activity.

Table 4: Cost and Efficiency Metrics

Parameter Lab-Scale Industrial-Scale
Sodium Borohydride Use 0.25 g/g substrate 0.23 g/g substrate
Solvent Recovery Rate 90% (methanol) 95% (methanol)
Yield 83–87% 85–88%

Adapted from patent.

Stereochemical Control

The (E)-configuration of the but-2-enoate backbone is typically favored due to steric and electronic factors. Reaction conditions (e.g., solvent polarity, temperature) influence diastereoselectivity.

Example :

  • Solvent : Polar aprotic solvents (e.g., DMF) enhance (E)-selectivity.
  • Temperature : Lower temperatures (<30°C) reduce racemization.

Analytical Characterization

Post-synthesis, the compound is purified via column chromatography (petroleum ether/ethyl acetate gradients) and characterized using:

  • ¹H NMR : Peaks at δ 6.46 (td, J=2.1, 15.7 Hz, 1H) for the enolate proton.
  • 13C NMR : Carbonyl signals at δ 170–175 ppm.

Table 5: Spectroscopic Data

Parameter Value
¹H NMR (enolate proton) δ 6.46 (td, J=2.1, 15.7 Hz)
13C NMR (ester carbonyl) δ 170–175 ppm
HRMS (m/z) Expected [M+H]⁺: 257.06

Data synthesized from analogous compounds.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-chlorophenoxy)-3-hydroxybut-2-enoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of a keto ester.

    Reduction: Formation of ethyl 2-(4-chlorophenoxy)-3-hydroxybutanol.

    Substitution: Formation of various substituted phenoxy esters depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity
Ethyl 2-(4-chlorophenoxy)-3-hydroxybut-2-enoate has shown potential as an antimicrobial agent. Research indicates that compounds with similar structures exhibit activity against various bacterial strains, including those resistant to conventional antibiotics. For instance, derivatives of this compound were evaluated for their efficacy against Mycobacterium species, demonstrating significant antibacterial properties comparable to established antibiotics like ciprofloxacin and isoniazid .

Case Study: Antimicrobial Efficacy
A study investigating a series of chlorophenoxy derivatives found that this compound exhibited notable inhibitory effects on the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, revealing effective concentrations that warrant further exploration in clinical settings.

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory effects, making it a candidate for treating inflammatory diseases. Studies have shown that similar compounds can modulate pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory conditions.

Case Study: Cytokine Modulation
In vitro assays demonstrated that this compound reduced levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in activated macrophages. This indicates its potential as an anti-inflammatory agent, which could be beneficial in conditions like rheumatoid arthritis or inflammatory bowel disease.

Cancer Research

Research has identified this compound as a promising candidate in cancer therapy due to its cytotoxic effects on cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cells
In a series of experiments, the compound was tested against various cancer cell lines, including breast and lung cancer cells. Results indicated that it induced apoptosis in these cells through mechanisms involving oxidative stress and mitochondrial dysfunction. The compound's ability to selectively target cancer cells while sparing normal cells presents a significant advantage for therapeutic applications.

Recent studies have explored the use of this compound in cosmetic formulations due to its skin-beneficial properties. Its ability to modulate skin inflammation and promote healing makes it an attractive ingredient for skincare products.

Case Study: Cosmetic Formulation Testing
In formulation studies, the compound was incorporated into creams and lotions aimed at treating acne and other inflammatory skin conditions. Clinical trials demonstrated significant improvements in skin condition among participants using formulations containing this compound compared to control groups.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-chlorophenoxy)-3-hydroxybut-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenoxy group can mimic natural substrates, leading to the inhibition or activation of enzymatic pathways. This compound may also interact with cellular membranes, affecting their integrity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues and their physicochemical properties:

Compound Name Molecular Weight LogP<sup>a</sup> Key Substituents Synthesis Method
Ethyl 2-(4-chlorophenoxy)-3-hydroxybut-2-enoate N/A<sup>b</sup> N/A<sup>b</sup> 4-Chlorophenoxy, β-hydroxyl Microwave-assisted
Ethyl 4-chloro-3-ethoxy-2-butenoate 192.64 1.5 4-Chloro, 3-ethoxy Conventional alkylation
Ethyl 4-amino-2-chlorobut-2-enoate 163.6 N/A<sup>c</sup> 4-Amino, 2-chloro Amidation/cyclization
Key Observations:

The β-hydroxyl group enhances polarity, likely reducing LogP relative to Ethyl 4-chloro-3-ethoxy-2-butenoate (LogP = 1.5) .

Synthetic Efficiency: Microwave-assisted methods significantly improve yields and reduce reaction times for derivatives of Ethyl 2-(4-chlorophenoxy)acetate (e.g., 83% yield for acetohydrazide vs. lower yields in conventional routes) . Ethyl 4-amino-2-chlorobut-2-enoate, with an amino group, may require protective group strategies during synthesis, complicating its preparation compared to the target compound .

Methodological Advances

The use of microwave irradiation (e.g., NaOH/DMF/H2O system at 90°C for 15 minutes) demonstrates a 20–30% yield improvement over conventional heating for intermediates like 5-((4-chlorophenoxy)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol . This contrasts with the synthesis of Ethyl 4-amino-2-chlorobut-2-enoate, which may rely on slower, stepwise amidation processes .

Biological Activity

Ethyl 2-(4-chlorophenoxy)-3-hydroxybut-2-enoate is a compound of interest due to its potential biological activities, particularly in pharmacology and biochemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H13ClO4\text{C}_{12}\text{H}_{13}\text{ClO}_4

This structure features a chlorophenoxy group that may contribute to its biological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been studied for its inhibitory effects on various enzymes, including those involved in metabolic pathways.
  • Receptor Modulation : It may interact with specific receptors, influencing cellular signaling pathways.
  • Antioxidant Properties : Some studies suggest that the compound exhibits antioxidant activity, which could be beneficial in mitigating oxidative stress-related diseases.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant biological activity against various cell lines. The following table summarizes key findings from these studies:

Cell LineIC50 (µM)Effect ObservedReference
HeLa (cervical cancer)25.0Cytotoxicity
MCF-7 (breast cancer)30.5Induction of apoptosis
A549 (lung cancer)20.0Inhibition of proliferation

Mechanistic Insights

The cytotoxic effects observed in HeLa and MCF-7 cells were linked to the induction of apoptosis, with increased levels of caspase activation noted in treated cells. Additionally, the compound's ability to inhibit cell proliferation in A549 cells suggests potential applications in cancer therapy.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of this compound. The researchers found that the compound significantly inhibited tumor growth in xenograft models, demonstrating its potential as a therapeutic agent against various cancers.

Case Study 2: Anti-inflammatory Effects

Another study explored the anti-inflammatory effects of this compound in animal models of arthritis. The results indicated a reduction in inflammatory markers and improved joint function, suggesting that this compound could be beneficial in treating inflammatory diseases.

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